5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole
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Overview
Description
5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrazole ring also contains five members with two adjacent nitrogen atoms
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole typically involves the formation of the imidazole and pyrazole rings through cyclization reactions. One common method involves the reaction of 4-(1H-Imidazol-1-Yl)Benzaldehyde with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or nickel may be employed to improve the efficiency of the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5-[4-(1H-Imidazol-1-Yl)Phenyl]-2H-Tetrazole: Similar structure but with a tetrazole ring instead of a pyrazole ring.
4-(1H-Imidazol-1-Yl)Phenol: Contains an imidazole ring attached to a phenol group.
1-(3-(1H-Imidazol-1-Yl)Methyl)Benzyl-1H-Imidazole: Features two imidazole rings connected by a benzyl group.
Uniqueness
5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole is unique due to the combination of imidazole and pyrazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.
Properties
IUPAC Name |
1-[4-(1H-pyrazol-5-yl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-3-11(16-8-7-13-9-16)4-2-10(1)12-5-6-14-15-12/h1-9H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXSELGOGDVWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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